molecular formula C17H17ClN2O3S B3019249 N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 173259-92-2

N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B3019249
M. Wt: 364.84
InChI Key: UIPGNDVEKGTTHP-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. Benzamide derivatives are known for their diverse biological activities, including antibacterial and antitumor properties, as well as their potential use in sensing applications .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves condensation reactions or direct acylation reactions. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . These methods could potentially be applied to the synthesis of "N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide" with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are often characterized using techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray crystallography. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . The structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative were also elucidated using X-ray crystallography, showing extensive intramolecular hydrogen bonds . These techniques would be essential in analyzing the molecular structure of "N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide."

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzamide moiety. The papers provided do not detail specific chemical reactions involving "N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide," but they do discuss the reactivity of related compounds. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anion, indicating a potential for chemical sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. The provided papers discuss the characterization of these properties using various analytical techniques. The ligand N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were characterized using elemental analysis and molar conductance measurement, which provided information about their physical properties and coordination behavior . Similar analyses would be relevant for "N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide."

properties

IUPAC Name

N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPGNDVEKGTTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

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